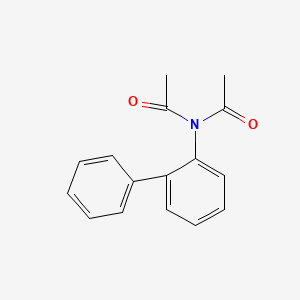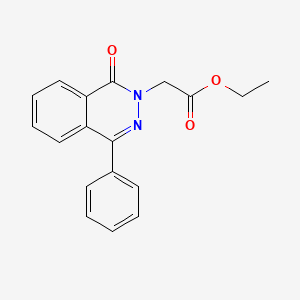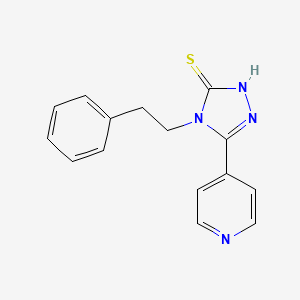![molecular formula C16H16N2S2 B5543904 5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)
5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have attracted attention due to their wide range of biological activities and applications in medicinal chemistry. These compounds exhibit various pharmacological properties and have been explored for their potential in drug development.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines often involves cyclization reactions and interactions with different reagents to introduce various substituents into the heterocyclic framework. For example, the interaction of 5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine-4-one with alkylation agents has been studied to investigate the reactivity of different substituents under various conditions (Ortikov, 2014).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines can be characterized by techniques such as X-ray crystallography, which reveals the conformation and tautomeric forms of these compounds. For instance, studies on 4-amino-5-chloro-2,6-dimethylpyrimidinium salts have shown different tautomeric forms and provided insights into their structural characteristics (Rajam et al., 2017).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, including interactions with nitrating agents, that lead to modifications of their structure and properties. Quantum chemical studies have explored the reactivity and electronic structure of these compounds, shedding light on the mechanisms of their reactions (Mamarakhmonov et al., 2016).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidines, such as solubility and fluorescence, can be influenced by the presence of different substituents. Studies on the solid-state fluorescence properties of novel thieno[2,3-d]pyrimidine derivatives provide valuable information on their potential applications in materials science (Yokota et al., 2012).
Chemical Properties Analysis
The chemical properties of thieno[2,3-d]pyrimidines, including their reactivity and interaction with various reagents, are crucial for their applications in medicinal chemistry and drug design. For instance, the synthesis and biological activity of a novel series of thieno[2,3-d]pyrimidine antifolate inhibitors highlight their specificity and mechanism of action in inhibiting purine biosynthesis (Deng et al., 2009).
Applications De Recherche Scientifique
Antitumor Activity
5,6-Dimethylthieno[2,3-d]pyrimidine derivatives have been explored for their potential antitumor activities. For instance, certain thieno[2,3-d]pyrimidine compounds, including 5,6-dimethyl variants, have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer cell growth. A study by Alqasoumi et al. (2009) reported the synthesis of novel thieno[2,3-d]pyrimidine derivatives with notable radioprotective and antitumor activities (Alqasoumi et al., 2009).
Applications in Nonlinear Optics
The thieno[2,3-d]pyrimidine ring system, including its 5,6-dimethyl variants, has been found to have applications in nonlinear optics (NLO) fields. A study by Hussain et al. (2020) analyzed the NLO properties of thieno[2,3-d]pyrimidine derivatives, indicating their suitability for optoelectronic high-tech applications (Hussain et al., 2020).
Antifolate Inhibitors for Cancer Treatment
Thieno[2,3-d]pyrimidine derivatives have been synthesized as selective antifolate inhibitors with a focus on high-affinity folate receptors, distinguishing them from other transporters. This specificity makes them potent candidates for targeted cancer therapies. Deng et al. (2009) conducted a study demonstrating the effectiveness of these compounds as antitumor agents by inhibiting key enzymes in tumor cells (Deng et al., 2009).
Antimicrobial Properties
Thieno[2,3-d]pyrimidine derivatives, including the 5,6-dimethyl variants, have been investigated for their antimicrobial properties. A study by Hossain and Bhuiyan (2009) synthesized and tested various thieno and furopyrimidine derivatives for their antimicrobial activities, suggesting their potential use in treating bacterial infections (Hossain & Bhuiyan, 2009).
Anti-HIV-1 Activity
Compounds based on the thieno[2,3-d]pyrimidine structure have also been evaluated for their anti-HIV-1 activities. Novikov et al. (2004) synthesized derivatives showing virus-inhibiting properties, highlighting their potential as antiviral agents (Novikov et al., 2004).
Propriétés
IUPAC Name |
5,6-dimethyl-4-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-10-4-6-13(7-5-10)8-19-15-14-11(2)12(3)20-16(14)18-9-17-15/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZJKNSLWYSIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2C(=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-4-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)
![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543846.png)

![methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5543859.png)
![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)
![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)

![3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)

![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)
![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)